1,4,7,10-Tetraazacyclotridecane

概要

説明

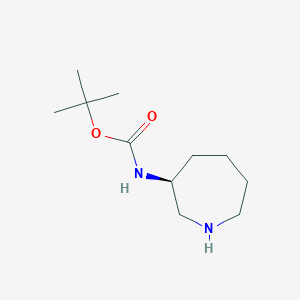

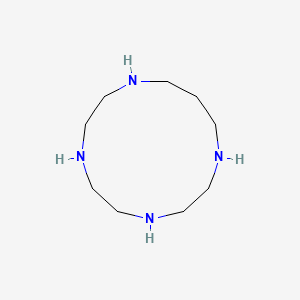

- 1,4,7,10-Tetraazacyclotridecane (TETA) is a macrocyclic compound with the chemical formula C9H22N4.

- It is also known as cyclen and belongs to the class of macrocyclic ligands .

- TETA has a tetraamine structure, with four nitrogen atoms in the ring.

- It is a versatile ligand used in various applications, including metal complexation , biomedical imaging , and radiotherapy .

Synthesis Analysis

- TETA can be synthesized through various methods, including condensation reactions between ethylenediamine and formaldehyde .

- The synthesis of TETA derivatives with specific functional groups allows for tailored properties and applications.

Molecular Structure Analysis

- TETA forms a tetrahedral macrocycle with four nitrogen atoms.

- The chelating properties of TETA arise from its ability to coordinate metal ions in a stable manner.

Chemical Reactions Analysis

- TETA complexes with various metal ions, such as gadolinium for MRI , copper for PET , and indium for SPECT .

- It can be modified to create targeted imaging agents by conjugating it to peptides or antibodies.

Physical And Chemical Properties Analysis

- TETA is a white to pale cream powder.

- It is soluble in water and hygroscopic .

- Keep it tightly closed and store in cool, dry conditions.

科学的研究の応用

Applications in Nuclear Medicine and Imaging

Nuclear Medicine

A class of constrained polyazamacrocycles, including 1,4,7,10-tetraazacyclotridecanes, has been developed to serve as building blocks for multifunctional chelating agents. These agents are valuable in nuclear medicine for creating radiopharmaceuticals that can target specific biological processes or sites within the body (Désogère et al., 2013).

Biomedical Imaging

The impact of DOTA and its derivatives, which are related to 1,4,7,10-tetraazacyclododecane, on biomedical imaging has been significant. These compounds have been instrumental across various imaging modalities, including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Single Photon Emission Computed Tomography (SPECT). Their versatility in complexing various metal ions and easy modification for targeting different diseases have made them critical in the advancement of diagnostic imaging (Stasiuk & Long, 2013).

Metal Complexation and Coordination Chemistry

Metal Chelation

The chemistry of DOTA-peptide conjugates, which are based on 1,4,7,10-tetraazacyclododecane and its analogs, has seen extensive use in the development of targeted imaging and therapeutic radiopharmaceuticals, as well as MRI contrast agents. These conjugates demonstrate the ability to form stable complexes with various metals, utilized in both therapeutic and diagnostic applications (De Leon-Rodriguez & Kovács, 2008).

Complexation Properties

Research on tetraazamacrocyclic methylenephosphonates, including 1,4,7,10-tetraazacyclotridecane derivatives, has provided insights into their complexation properties with earth-alkali ions. Such studies contribute to the understanding of how these macrocycles can be used to create highly specific and stable metal complexes (Delgado et al., 1990).

Synthesis and Chemical Properties

Synthetic Methodologies

New synthetic approaches for producing 1,4,7,10-tetraazacyclododecane (cyclen) and its derivatives have been developed. These methodologies facilitate the creation of these macrocycles at a multigram scale, underscoring their importance in the synthesis of complex molecules used in various scientific applications (Athey & Kiefer, 2002).

Regioselective Synthesis

The development of regioselective synthesis techniques for 1,4,7,10-tetraazacyclododecane derivatives has enabled the preparation of macrocyclic ligands with specific functionalizations. These advancements are crucial for creating ligands that can bind to metals in a controlled manner, leading to applications in catalysis, imaging, and therapy (Dumont et al., 1994).

Safety And Hazards

- TETA is considered hazardous and should be handled with care.

- Avoid dust formation, skin contact, and inhalation.

- Keep away from sources of ignition.

将来の方向性

- Ongoing research focuses on modifying TETA for targeted imaging , theranostics , and radiotherapy applications.

Please note that this analysis is based on available information, and further research may yield additional insights. If you need more details or have specific questions, feel free to ask! 😊

特性

IUPAC Name |

1,4,7,10-tetrazacyclotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N4/c1-2-10-4-6-12-8-9-13-7-5-11-3-1/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADZJJOUGVGJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467124 | |

| Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,7,10-Tetraazacyclotridecane | |

CAS RN |

295-14-7 | |

| Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)